molecular formula C20H31BrO B373003 1-(4-Bromophenyl)tetradecan-1-one CAS No. 113584-27-3

1-(4-Bromophenyl)tetradecan-1-one

Cat. No.: B373003
CAS No.: 113584-27-3
M. Wt: 367.4g/mol
InChI Key: ODPMGSFGCSCSLO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)tetradecan-1-one is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a tetradecanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)tetradecan-1-one can be synthesized through various methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with a halide. For this compound, the reaction would involve 4-bromophenylboronic acid and tetradecanone under mild conditions with a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of robust palladium catalysts and optimized reaction conditions ensures high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)tetradecan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Products include 1-(4-aminophenyl)tetradecan-1-one or 1-(4-thiophenyl)tetradecan-1-one.

    Oxidation: 1-(4-Bromophenyl)tetradecanoic acid.

    Reduction: 1-(4-Bromophenyl)tetradecan-1-ol.

Scientific Research Applications

1-(4-Bromophenyl)tetradecan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)tetradecan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The ketone group can form hydrogen bonds, further stabilizing interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    1-(4-Bromophenyl)ethanol: Shares the bromophenyl group but has a shorter chain and an alcohol functional group.

    1-(4-Bromophenyl)propane: Similar structure but with a propane chain instead of tetradecanone.

Uniqueness: 1-(4-Bromophenyl)tetradecan-1-one is unique due to its long tetradecanone chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, melting point, and reactivity compared to shorter-chain analogs .

Properties

IUPAC Name

1-(4-bromophenyl)tetradecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)18-14-16-19(21)17-15-18/h14-17H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPMGSFGCSCSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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